molecular formula C20H14BrNO5 B10890483 4-(Benzyloxy)phenyl 4-bromo-3-nitrobenzoate

4-(Benzyloxy)phenyl 4-bromo-3-nitrobenzoate

Cat. No.: B10890483
M. Wt: 428.2 g/mol
InChI Key: XJUGIYXGNZBSBY-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 4-bromo-3-nitrobenzoate is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a 4-bromo-3-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 4-bromo-3-nitrobenzoate typically involves multiple steps, including Friedel-Crafts acylation, nitration, and bromination reactions. The process begins with the acylation of a benzyloxybenzene derivative, followed by nitration to introduce the nitro group, and finally bromination to add the bromine atom .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 4-bromo-3-nitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, nitric acid for nitration, and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include amine derivatives from the reduction of the nitro group and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

4-(Benzyloxy)phenyl 4-bromo-3-nitrobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl 4-bromo-3-nitrobenzoate involves its interaction with molecular targets through various pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzyloxy and bromine substituents can also influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Benzyloxy)phenyl 4-bromo-3-nitrobenzoate include:

  • 4-(Benzyloxy)phenyl 4-chloro-3-nitrobenzoate
  • 4-(Benzyloxy)phenyl 4-fluoro-3-nitrobenzoate
  • 4-(Benzyloxy)phenyl 4-iodo-3-nitrobenzoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C20H14BrNO5

Molecular Weight

428.2 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 4-bromo-3-nitrobenzoate

InChI

InChI=1S/C20H14BrNO5/c21-18-11-6-15(12-19(18)22(24)25)20(23)27-17-9-7-16(8-10-17)26-13-14-4-2-1-3-5-14/h1-12H,13H2

InChI Key

XJUGIYXGNZBSBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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